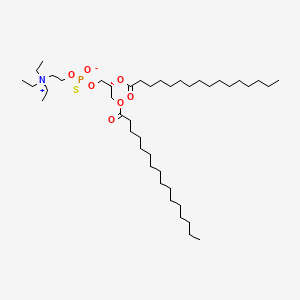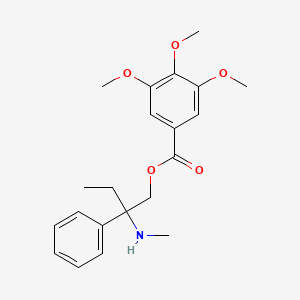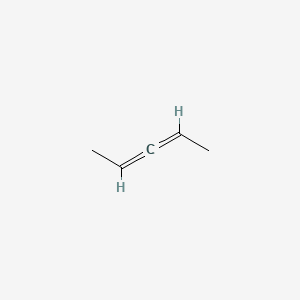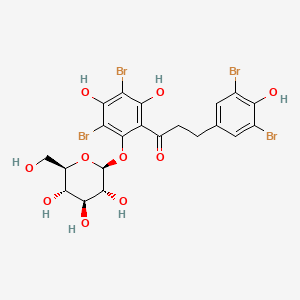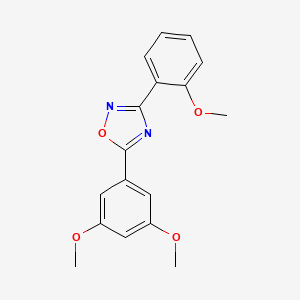
5-(3,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is an oxadiazole and a ring assembly.
Scientific Research Applications
Spectral Luminescent Properties
5-(3,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole and its variants exhibit unique spectral luminescent properties. For instance, some 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles synthesized by cyclization reactions displayed high quantum yield luminescence in various solvents, with changes in substituents influencing their emission intensity (Mikhailov et al., 2018).
Antimicrobial and Anti-Proliferative Activities
Oxadiazoles, including variants of this compound, have demonstrated significant antimicrobial and anti-proliferative activities. N-Mannich bases of oxadiazoles exhibited inhibitory activities against various bacteria and the pathogenic fungus Candida albicans. Furthermore, they showed potent anti-proliferative activity against several cancer cell lines (Al-Wahaibi et al., 2021).
Anticancer Evaluation
Certain 1,3,4-oxadiazole derivatives, including those related to this compound, have been synthesized and screened for anticancer activities. These derivatives showed promising activity against an array of human cancer cells, highlighting their potential in cancer therapy (Polkam et al., 2021).
Photoinduced Molecular Rearrangements
Studies on the photochemistry of 5-aryl-1,2,4-oxadiazoles have revealed insights into photoinduced molecular rearrangements. These compounds, when irradiated in the presence of various sensitizers or donors, undergo complex photoreactions leading to the formation of quinazolin-4-ones and other products. This highlights their potential in photodynamic therapy and photochemical studies (Buscemi et al., 1999).
Gas Chromatography
Oxadiazole derivatives, including those similar to this compound, have been used as stationary phases in gas chromatography. Their unique properties allow for efficient separation of various solutes, demonstrating their application in analytical chemistry (Benalia et al., 2007).
properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H16N2O4/c1-20-12-8-11(9-13(10-12)21-2)17-18-16(19-23-17)14-6-4-5-7-15(14)22-3/h4-10H,1-3H3 |
InChI Key |
XEQABDMFHRFHNU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



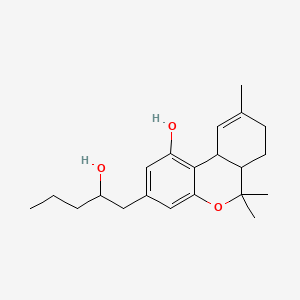
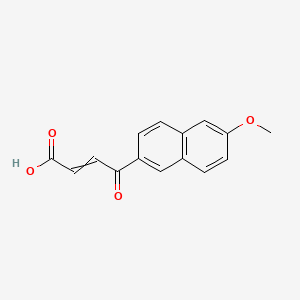
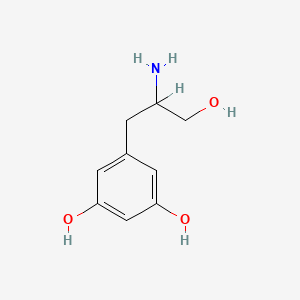

![But-2-enedioic acid;1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B1201674.png)
